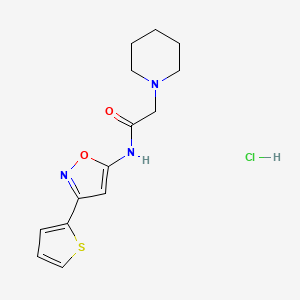
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential applications in the synthesis of antidepressant molecules and other therapeutic agents. Its unique structure, which includes a piperidine ring, a thienyl group, and an isoxazole moiety, contributes to its diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thienyl group, and the construction of the isoxazole ring. One common synthetic route involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Construction of Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as an antidepressant.
Medicine: Research is ongoing to explore its therapeutic potential in treating various neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It may act as an agonist or antagonist at specific receptors, leading to changes in neurotransmitter release and uptake. These interactions contribute to its potential antidepressant effects and other therapeutic properties.
類似化合物との比較
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): This compound lacks the monohydrochloride group, which may affect its solubility and reactivity.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-pyrazolyl): This compound contains a pyrazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-thiazolyl):
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse reactivity and potential therapeutic applications.
特性
CAS番号 |
37852-49-6 |
|---|---|
分子式 |
C14H18ClN3O2S |
分子量 |
327.8 g/mol |
IUPAC名 |
2-piperidin-1-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-13(10-17-6-2-1-3-7-17)15-14-9-11(16-19-14)12-5-4-8-20-12;/h4-5,8-9H,1-3,6-7,10H2,(H,15,18);1H |
InChIキー |
OYMUGKJJVLMCFC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


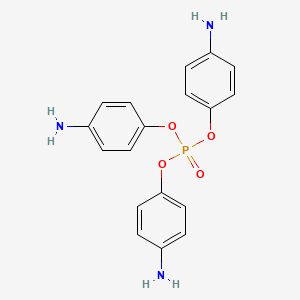
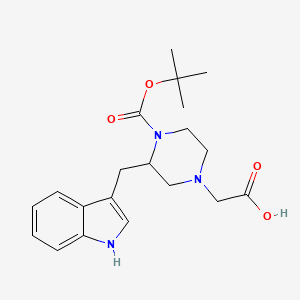
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
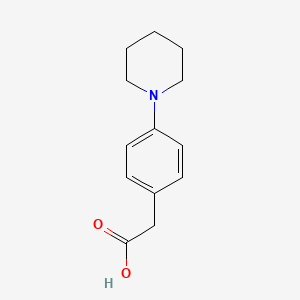
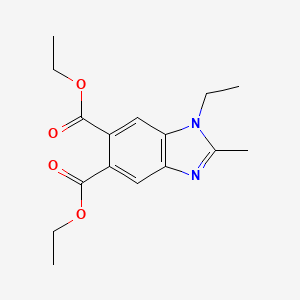

![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

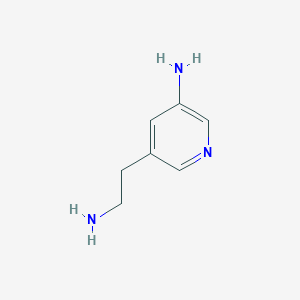
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
